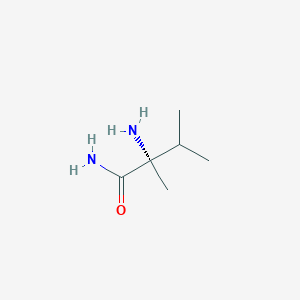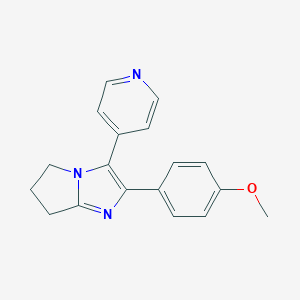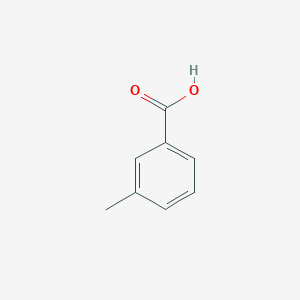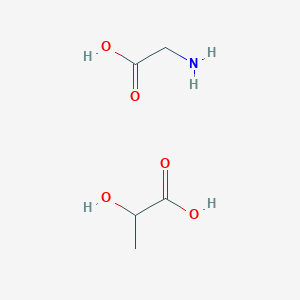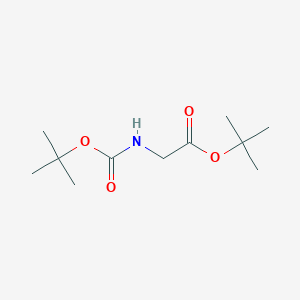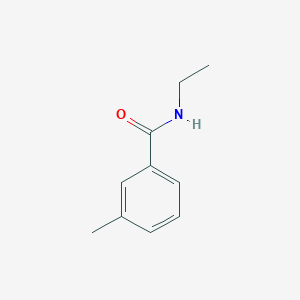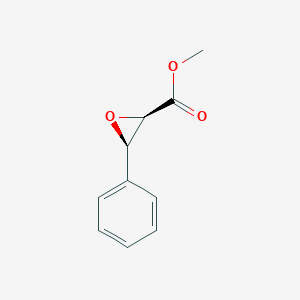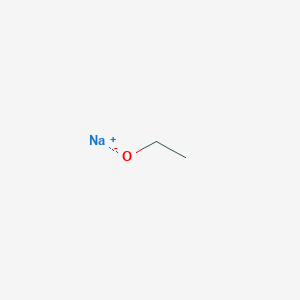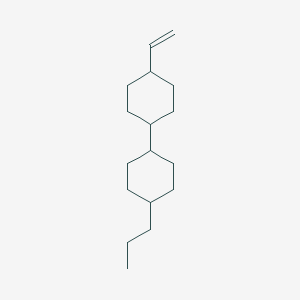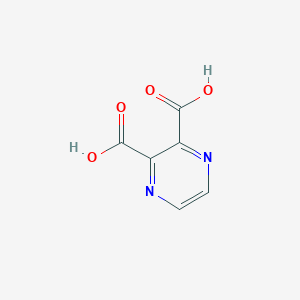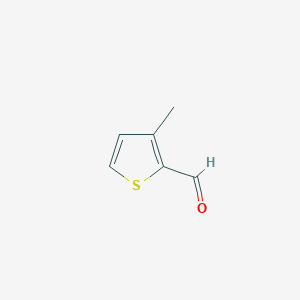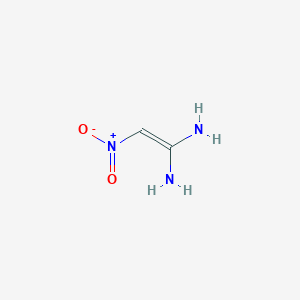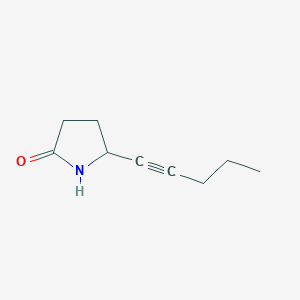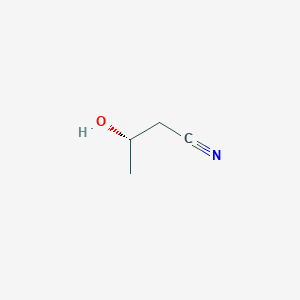
(S)-3-Hydroxybutanenitrile
説明
Synthesis Analysis
The synthesis of (S)-3-Hydroxybutanenitrile involves several methods, including the Morita-Baylis-Hillman reaction, which has been optimized for better reproducibility. Lipase-catalyzed kinetic resolution and determination of the absolute configuration of its enantiomers have been achieved, indicating the compound's significance in asymmetric synthesis and chiral chemistry (Strub, Garboś, & Lochyński, 2016).
Molecular Structure Analysis
The molecular structure of (S)-3-Hydroxybutanenitrile allows for conformational analysis, especially in terms of its stereoisomers. Studies involving NMR spectroscopy have been crucial in understanding the compound's conformational behaviors in solution, which are influenced by its chiral center at the hydroxy-bearing carbon (Li, Uzawa, & Doi, 1998).
科学的研究の応用
Enzymatic Resolution and Synthesis of Pharmaceuticals:
- (S)-3-Hydroxybutanenitrile is used in lipase-catalyzed kinetic resolution, particularly in the synthesis of statin intermediates, which are important for producing HMG-CoA reductase inhibitors (Sun et al., 2006).
- It is involved in the facile preparation and resolution of β-hydroxy nitriles, again through lipase-mediated processes, highlighting its role in producing enantiomerically pure compounds (Kamal & Khanna, 2001).
- The compound is used in the synthesis and kinetic resolution of Morita-Baylis-Hillman adducts, which are significant in asymmetric synthesis (Strub et al., 2016).
Biocatalysis and Biodegradation:
- It's used in the biocatalytic asymmetric hydrolysis, as studied with organisms like Rhodococcus rhodochrous and Rhodococcus sp. CGMCC 0497, which convert nitriles into carboxyamides and carboxyacids (Kinfe et al., 2009); (Wu & Li, 2003).
Polyester Production and Tissue Engineering:
- Polyhydroxyalkanoates (PHAs), which include derivatives of 3-Hydroxybutanenitrile, are used as biomaterials in medical devices and tissue engineering, owing to their biodegradability and thermoprocessability (Chen & Wu, 2005).
- The biosynthesis and biodegradation of 3-Hydroxypropionate-containing polyesters, which are crucial in the chemical industry for bioplastics, involve compounds related to 3-Hydroxybutanenitrile (Andreeßen & Steinbüchel, 2010).
Other Applications:
- It is used in the production of important chemical intermediates like 3-Hydroxybutanone, useful in food additives, pharmaceuticals, and chemicals (Jian, 2011).
- The compound finds applications in the textile industry, particularly in environmentally friendly processes like reducing indigo dye with 3-Hydroxybutanone (BenTicha et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(3S)-3-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAJQGCMSBKPB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxybutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
